molecular formula C16H13CrO3- B14711535 Pubchem_71352095 CAS No. 12091-80-4

Pubchem_71352095

Katalognummer: B14711535
CAS-Nummer: 12091-80-4
Molekulargewicht: 305.27 g/mol
InChI-Schlüssel: SIBZUHATKOTJBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pubchem_71352095 is a chemical compound listed in the PubChem database, which is a repository for chemical structures, biological activities, and biomedical annotations

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Pubchem_71352095 involves specific reaction conditions and reagents. Detailed synthetic routes are often documented in scientific literature and patents. The preparation methods may include multi-step organic synthesis, involving the use of catalysts, solvents, and controlled reaction environments to achieve the desired product.

Industrial Production Methods

Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This may include the use of large-scale reactors, continuous flow systems, and optimization of reaction conditions to maximize yield and purity. The industrial process also ensures compliance with safety and environmental regulations.

Analyse Chemischer Reaktionen

Types of Reactions

Pubchem_71352095 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include acids, bases, oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used

Wissenschaftliche Forschungsanwendungen

Pubchem_71352095 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and chemical reactions.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of Pubchem_71352095 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism of action can be elucidated through biochemical assays and molecular modeling studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pubchem_71352095 can be compared with other similar compounds listed in chemical databases such as ChEMBL, KEGG Compound, and DrugBank. These compounds may share structural similarities or exhibit similar biological activities.

Uniqueness

The uniqueness of this compound lies in its specific chemical structure and the resulting properties. Compared to similar compounds, it may offer distinct advantages in terms of reactivity, stability, or biological activity, making it a valuable compound for various scientific and industrial applications.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique properties, diverse chemical reactions, and wide range of applications make it a valuable subject of study in various fields. Further research and development can unlock new possibilities for its use in chemistry, biology, medicine, and industry.

Eigenschaften

CAS-Nummer

12091-80-4

Molekularformel

C16H13CrO3-

Molekulargewicht

305.27 g/mol

InChI

InChI=1S/C13H13.3CO.Cr/c1-11-7-9-13(10-8-11)12-5-3-2-4-6-12;3*1-2;/h2-7,9-10H,8H2,1H3;;;;/q-1;;;;

InChI-Schlüssel

SIBZUHATKOTJBU-UHFFFAOYSA-N

Kanonische SMILES

C[C-]1CC=C(C=C1)C2=CC=CC=C2.C(=O)=[Cr](=C=O)=C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.